molecular formula C12H16N2O2 B111433 (S)-1-Cbz-3-Aminopyrrolidine CAS No. 122536-72-5

(S)-1-Cbz-3-Aminopyrrolidine

Cat. No.: B111433
CAS No.: 122536-72-5
M. Wt: 220.27 g/mol
InChI Key: FPXJNSKAXZNWMQ-NSHDSACASA-N
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Description

(S)-1-Cbz-3-Aminopyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom and an amino group at the third position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-3-Aminopyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-3-Aminopyrrolidine.

    Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial quantities while maintaining reaction conditions and yields.

    Optimization: Optimization of reaction parameters such as temperature, solvent, and reaction time to enhance efficiency and reduce costs.

    Purification and Quality Control: Implementation of robust purification methods and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Cbz-3-Aminopyrrolidine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes under specific conditions.

    Reduction: The Cbz protecting group can be removed by hydrogenation or treatment with strong acids, yielding free (S)-3-Aminopyrrolidine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).

    Substitution: Reagents like acyl chlorides, isocyanates, or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Imines or oximes.

    Reduction Products: (S)-3-Aminopyrrolidine.

    Substitution Products: Amides, ureas, or sulfonamides.

Scientific Research Applications

(S)-1-Cbz-3-Aminopyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Cbz-3-Aminopyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes.

Comparison with Similar Compounds

    ®-1-Cbz-3-Aminopyrrolidine: The enantiomer of (S)-1-Cbz-3-Aminopyrrolidine with similar chemical properties but different biological activity.

    1-Cbz-2-Aminopyrrolidine: A structural isomer with the amino group at the second position.

    1-Cbz-4-Aminopyrrolidine: Another isomer with the amino group at the fourth position.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and isomers. This makes it a valuable compound in chiral synthesis and pharmaceutical development.

Properties

IUPAC Name

benzyl (3S)-3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXJNSKAXZNWMQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364012
Record name (S)-1-Cbz-3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122536-72-5
Record name (S)-1-Cbz-3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122536-72-5
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Synthesis routes and methods

Procedure details

To a solution of 3.21 g 3-tert-butoxycarbonylamino-pyrrolidine-1-carboxylic acid benzyl ester in 40 ml dichloromethane were added 13 ml TFA. After 16 h the solution was evaporated to give the crude hydrotrifluoroacetate. Yield: 3.20 g.
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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